Cas no 16597-46-9 (Cysteine,S-(phenylmethyl)-)
Cysteine,S-(phenylmethyl)- structure
Product Name:Cysteine,S-(phenylmethyl)-
Numero CAS:16597-46-9
MF:C10H13NO2S
MW:211.28072142601
CID:212663
PubChem ID:220175
Update Time:2025-04-19
Cysteine,S-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cysteine,S-(phenylmethyl)-
- 2-AMINO-3-(BENZYLTHIO)PROPANOIC ACID
- (2S)-S-benzylcysteine
- (D)-2-Amino-3-(benzylthio)propanoic acid
- (R)-2-AMINO-3-(S-BENZYLTHIO)PROPANOIC ACID
- (S)-2-AMINO-3-(S-BENZYLTHIO)PROPANOIC ACID
- (S)-BENZYL-D-CYS
- D-CYSTEINE(BZL)-OH
- D-S-benzyl-cysteine
- S-benzyl-D-cystein
- S-BENZYL-D-CYSTEINE
- S-benzyl-L-cystein
- NS00087285
- A816517
- starbld0003358
- AKOS000178898
- NCI60_003998
- CHEMBL2009858
- 2-amino-3-benzylsulfanyl-propanoic acid
- DL-Cysteine-1-13C, S-(phenylmethyl)-
- MFCD00151996
- NSC523123
- S-Benzyl-dl-cysteine
- NSC638614
- NSC-523123
- 2-AMINO-3-(BENZYLSULFANYL)PROPANOIC ACID
- 16597-46-9
- FT-0634620
- FT-0638285
- 2-amino-3-(benzylthio)propionic acid
- SR-01000883992
- NSC-2527
- S-Benzylcysteine, 90% (H-DL-Cys(Bzl)-OH)
- SR-01000883992-1
- 77284-35-6
- 5680-65-9
- NSC43125
- AKOS017259233
- BS-3474
- 2-amino-3-benzylsulfanylpropanoic acid
- Benzylcysteine #
- SY057127
- 6304-78-5
- (2S)-2-amino-3-benzylsulfanylpropanoic acid
- NSC2527
- S-Benzylcysteine
- NSC-638614
- SCHEMBL1109643
-
- Inchi: 1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
- Chiave InChI: GHBAYRBVXCRIHT-UHFFFAOYSA-N
- Sorrisi: S(CC1C=CC=CC=1)CC(C(=O)O)N
Proprietà calcolate
- Massa esatta: 211.06679
- Massa monoisotopica: 211.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.2
- Superficie polare topologica: 88.6Ų
Proprietà sperimentali
- Densità: 1.258
- Punto di ebollizione: 379.2°Cat760mmHg
- Punto di infiammabilità: 183.2°C
- PSA: 63.32
- LogP: 2.03200
Cysteine,S-(phenylmethyl)- Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
16597-46-9 (Cysteine,S-(phenylmethyl)-) Prodotti correlati
- 3054-01-1(S-Benzyl-L-cysteine)
- 23032-53-3(S-Benzyl-D-cysteine)
- 42294-52-0(S-4-Methylbenzyl-L-cysteine)
- 127348-02-1(S-4-Methylbenzyl-D-cysteine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti